

Application Notes and Protocols for Hpk1-IN-42

In Vitro Assays

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Compound of Interest

Compound Name: Hpk1-IN-42

Cat. No.: B12367387

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of **Hpk1-IN-42**, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). These guidelines are intended for researchers, scientists, and drug development professionals working in immunology, oncology, and drug discovery.

Introduction to HPK1 and Hpk1-IN-42

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.^{[1][2][3]} HPK1 functions as a negative regulator of T-cell and B-cell receptor signaling pathways.^{[1][3][4][5]} Upon T-cell receptor (TCR) activation, HPK1 is recruited to the plasma membrane and phosphorylates the adaptor protein SLP-76 at serine 376.^{[3][5][6][7]} This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, thereby attenuating T-cell activation and proliferation.^{[3][7]} Due to its role in dampening the immune response, HPK1 has emerged as a promising therapeutic target for cancer immunotherapy.^{[4][8][9]}

Hpk1-IN-42 is a highly potent and selective inhibitor of HPK1. Its ability to block HPK1 kinase activity can enhance T-cell activation and cytokine production, making it a valuable tool for research and a potential candidate for cancer therapy.

Quantitative Data for HPK1 Inhibitors

The following table summarizes the in vitro potency of **Hpk1-IN-42** and other reported HPK1 inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing in vitro experiments.

Compound Name	IC50 (nM)	Assay Type	Reference
Hpk1-IN-42	0.24	Biochemical Kinase Assay	[10]
GNE-1858	1.9	Biochemical Kinase Assay	[11]
Compound 22	0.061	Biochemical Kinase Assay	[3]
BMS Compound K	2.6	Biochemical Kinase Assay	[3]
Sunitinib	~10	Biochemical Kinase Assay	[11]
M074-2865	2,930	Caliper MSA Kinase Assay	[11]
ISR-05	24,200	Radiometric HotSpot™ Assay	[8]
ISR-03	43,900	Radiometric HotSpot™ Assay	[8]

Experimental Protocols

Biochemical Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 value of **Hpk1-IN-42** against HPK1.[\[12\]](#)

Materials:

- Recombinant Human HPK1 (e.g., Invitrogen, Cat. No. PV6357)[[11](#)]
- LanthaScreen® Eu-anti-GST Antibody
- Kinase Tracer
- Kinase Buffer A
- **Hpk1-IN-42**
- 384-well plates
- Plate reader capable of TR-FRET measurements

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Hpk1-IN-42** in 100% DMSO. A typical starting concentration is 1000X the highest final desired concentration. Then, perform an intermediate dilution in Kinase Buffer A.
- **Kinase/Antibody Mixture Preparation:** Prepare a 2X working solution of HPK1 and Eu-anti-GST antibody in Kinase Buffer A. The final concentration of the kinase may need optimization, but a starting point of 10 nM kinase and 4 nM antibody can be used.[[12](#)]
- **Tracer Preparation:** Prepare a 4X working solution of the kinase tracer in Kinase Buffer A. The optimal tracer concentration should be determined experimentally, but a starting point of 40 nM can be used.[[12](#)]
- **Assay Assembly:**
 - Add 4 µL of the serially diluted **Hpk1-IN-42** or DMSO (for positive and negative controls) to the wells of a 384-well plate.[[12](#)]
 - Add 8 µL of the 2X kinase/antibody mixture to all wells.[[12](#)]
 - Add 4 µL of the 4X tracer solution to all wells.[[12](#)]
- **Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light.[[12](#)]

- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
- Data Analysis: Calculate the percent inhibition for each **Hpk1-IN-42** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based SLP-76 Phosphorylation Assay

This protocol describes a method to measure the inhibition of HPK1-mediated SLP-76 phosphorylation in a cellular context using Jurkat T-cells.[\[13\]](#)

Materials:

- Jurkat T-cells
- RPMI-1640 medium supplemented with 10% FBS
- Anti-CD3/CD28 antibodies for T-cell stimulation
- **Hpk1-IN-42**
- Lysis buffer
- Phospho-SLP-76 (Ser376) and total SLP-76 antibodies
- Sandwich ELISA kit or reagents for Western blotting
- 96-well plates

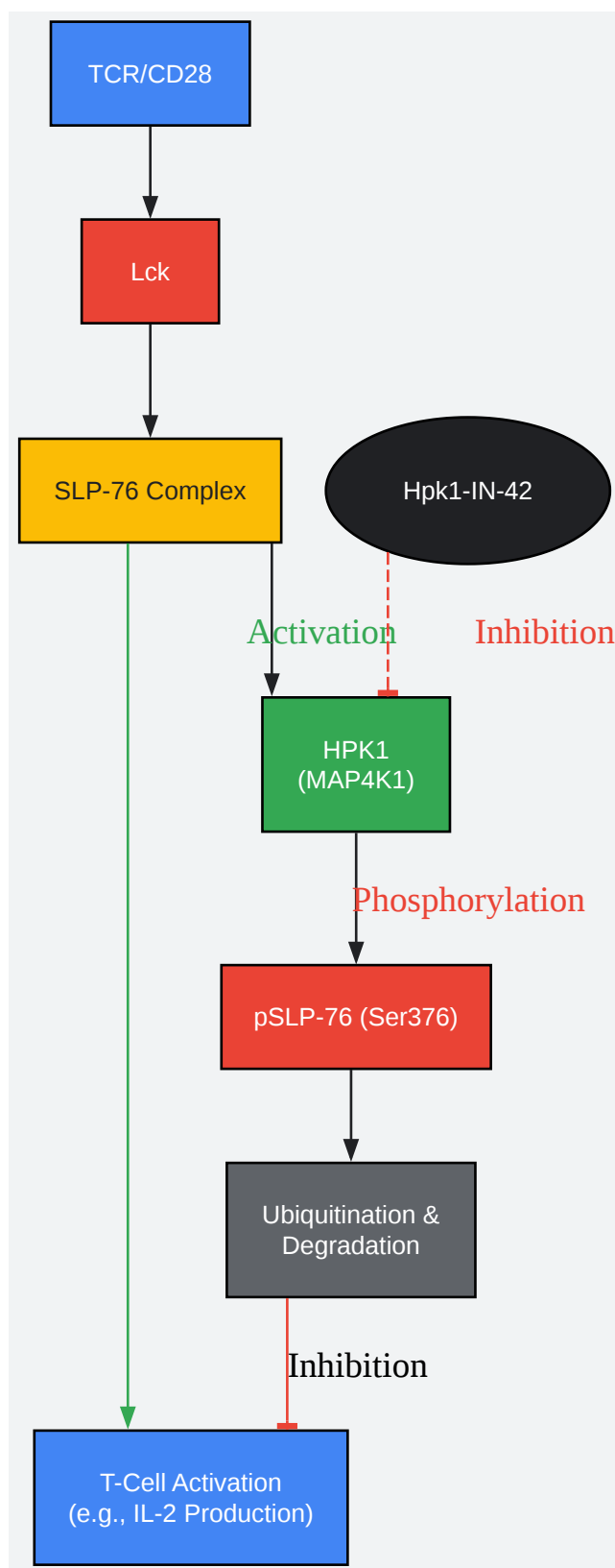
Procedure:

- Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
- Compound Treatment: Seed the Jurkat cells in a 96-well plate. Treat the cells with various concentrations of **Hpk1-IN-42** or DMSO (vehicle control) for 1-2 hours.
- T-cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[\[13\]](#) An unstimulated control should also be included.

- Cell Lysis: After a short stimulation period (e.g., 5-15 minutes), lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Quantification of pSLP-76 (Ser376):
 - ELISA: Use a sandwich ELISA to quantify the levels of phosphorylated SLP-76 (Ser376). [\[13\]](#) A capture antibody specific for total SLP-76 and a detection antibody specific for phospho-SLP-76 (Ser376) are used.
 - Western Blotting: Alternatively, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-SLP-76 (Ser376) and total SLP-76.
- Data Analysis: Normalize the phospho-SLP-76 signal to the total SLP-76 signal. Calculate the percent inhibition of SLP-76 phosphorylation for each concentration of **Hpk1-IN-42** and determine the IC50 value.

Visualizations

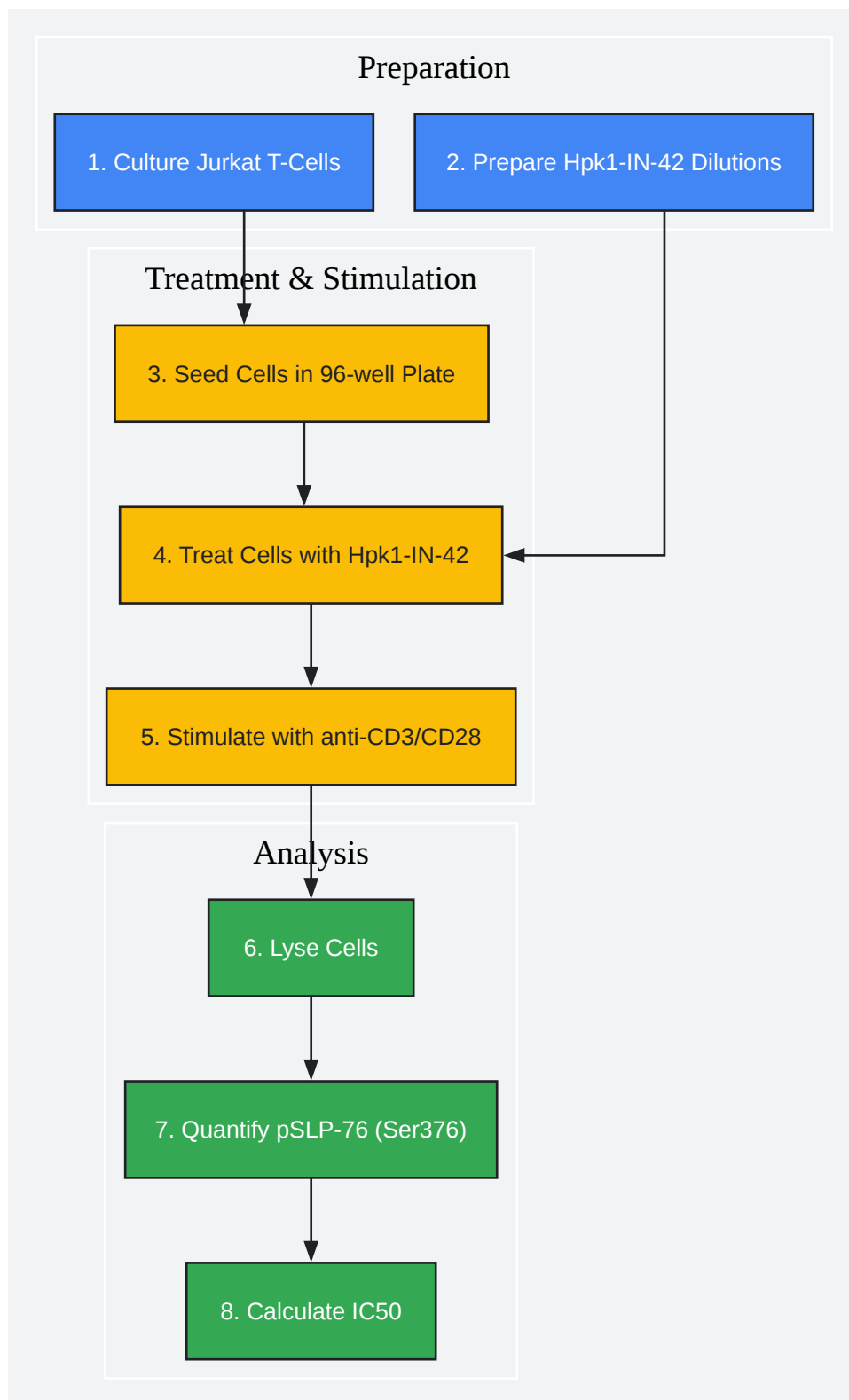
HPK1 Signaling Pathway in T-Cells



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Caption: HPK1 negatively regulates T-cell activation.

Experimental Workflow for Cellular pSLP-76 Assay



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Caption: Workflow for cell-based pSLP-76 inhibition assay.

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